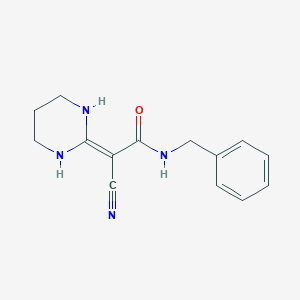
N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound features a benzyl group, a cyano group, and a diazinane ring, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of benzylamine with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures (around 70°C) for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and microwave-assisted synthesis are explored to reduce environmental impact and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide
Solvents: Ethanol, dimethylformamide (DMF)
Catalysts: Triethylamine, microwave irradiation
Major Products Formed
Heterocyclic Compounds: Pyrroles, pyridines, and other nitrogen-containing heterocycles
Substituted Cyanoacetamides: Various derivatives with different functional groups
Aplicaciones Científicas De Investigación
N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the diazinane ring play crucial roles in its reactivity. The compound can interact with biological targets through hydrogen bonding, nucleophilic attack, and other interactions, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-2-cyanoacetamide
- N-methyl-2-cyanoacetamide
- N-ethyl-2-cyanoacetamide
Uniqueness
N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide is unique due to the presence of the benzyl group and the diazinane ring, which confer distinct reactivity and biological properties compared to other cyanoacetamides. Its structure allows for the formation of a wide range of heterocyclic compounds, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
N-benzyl-2-cyano-2-(1,3-diazinan-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-9-12(13-16-7-4-8-17-13)14(19)18-10-11-5-2-1-3-6-11/h1-3,5-6,16-17H,4,7-8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHOWMATPUXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=C(C#N)C(=O)NCC2=CC=CC=C2)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














